molecular formula C23H19FN4O3 B11198966 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11198966
M. Wt: 418.4 g/mol
InChI Key: XCCABDYUTIPJIQ-UHFFFAOYSA-N
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Description

2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The fluorinated phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site . The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE apart is its combination of the oxadiazole ring, quinoline core, and fluorinated phenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C23H19FN4O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H19FN4O3/c1-13-6-9-15(10-18(13)24)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3,(H,25,29)

InChI Key

XCCABDYUTIPJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5)F

Origin of Product

United States

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